

Application Notes and Protocols: Utilizing TSU-68 (Orantinib) in Combination Cancer Research

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Compound of Interest

Compound Name: TYD-68

Cat. No.: B15603472

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These application notes provide a comprehensive overview of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668) and its application in combination with other research compounds for cancer research. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to TSU-68 (Orantinib)

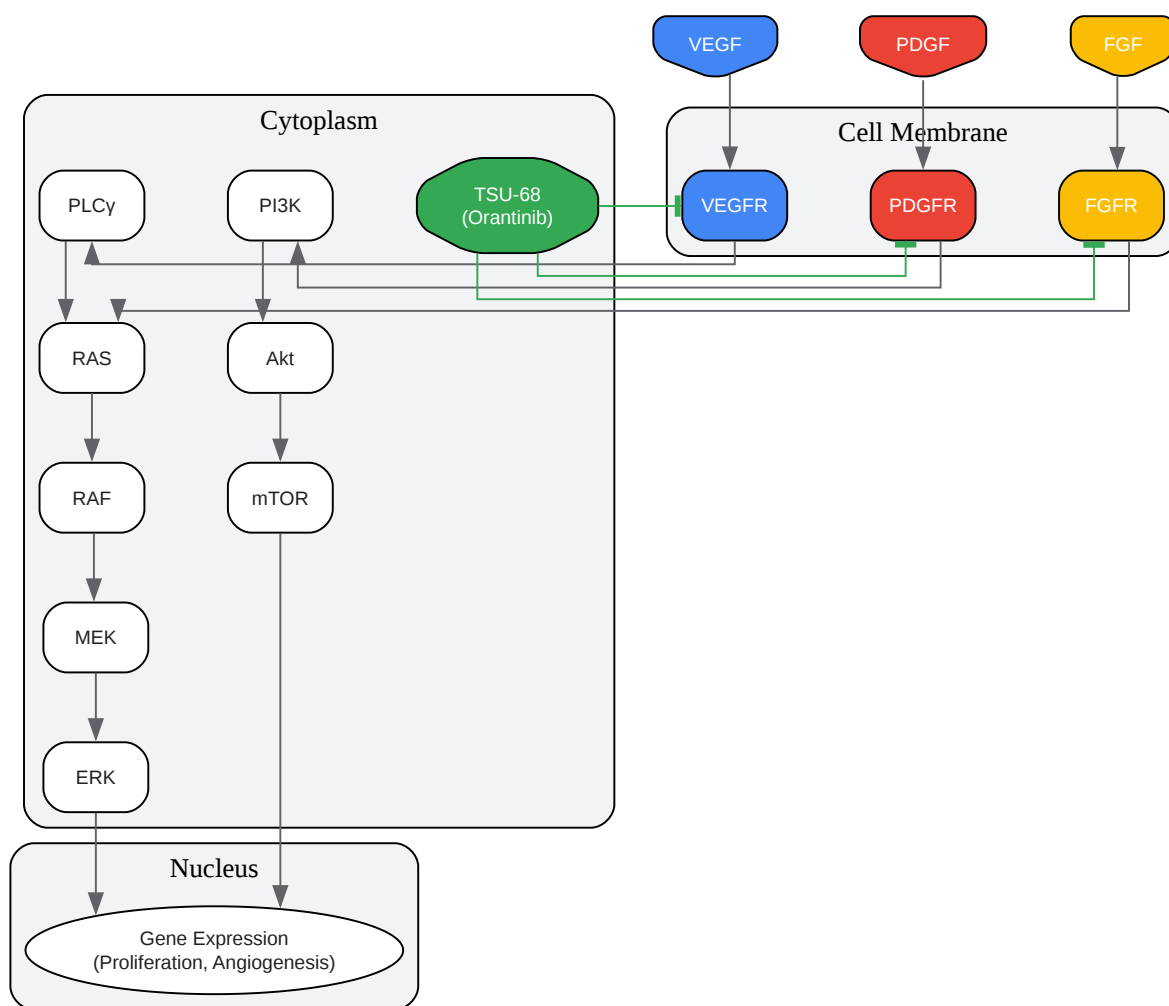
TSU-68 is an orally available, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth.^{[1][2]} Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).^{[3][4][5]} By competitively inhibiting the ATP binding to the kinase domains of these receptors, TSU-68 effectively blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing tumor angiogenesis and growth.^{[3][6]}

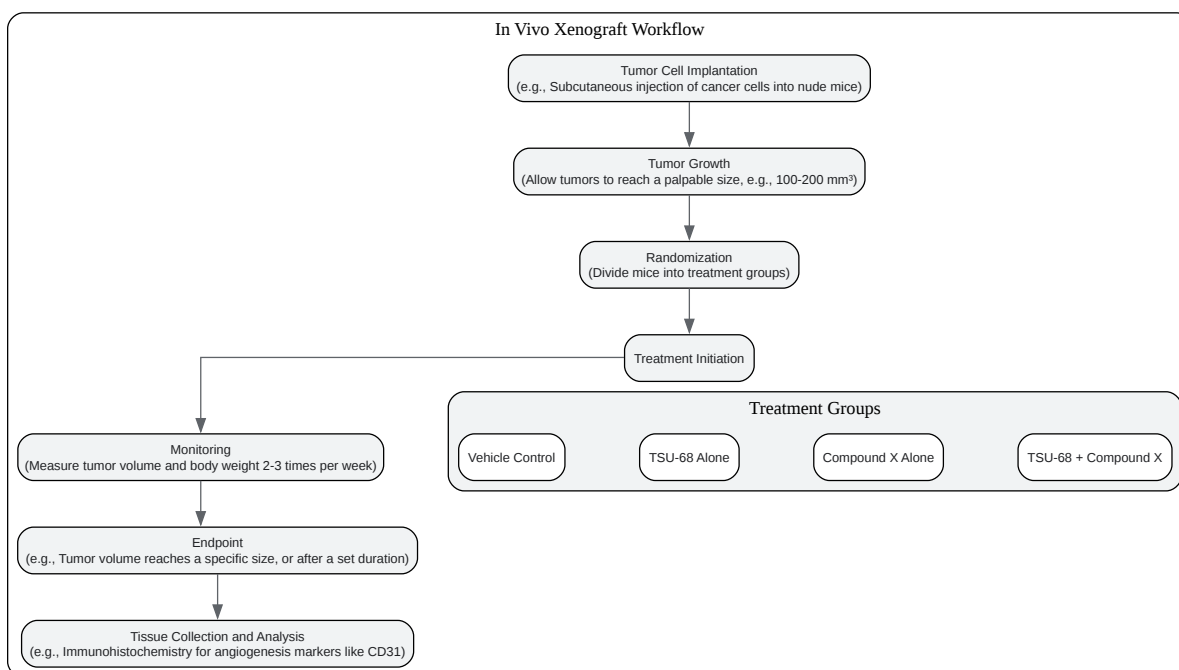
Mechanism of Action and Signaling Pathways

TSU-68 exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. Upon binding of their respective ligands (VEGF, PDGF, FGF), these receptors dimerize and autophosphorylate, initiating downstream signaling

cascades such as the RAS/MEK/ERK and PI3K/Akt pathways. TSU-68 prevents this initial phosphorylation step.

Below is a diagram illustrating the signaling pathways inhibited by TSU-68.





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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A multicenter phase II study of TSU-68, an oral multiple tyrosine kinase inhibitor, in combination with docetaxel in metastatic breast cancer patients with anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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